molecular formula C20H17NO B15076102 N-(4-methylbenzylidene)-4-phenoxyaniline CAS No. 54758-50-8

N-(4-methylbenzylidene)-4-phenoxyaniline

Cat. No.: B15076102
CAS No.: 54758-50-8
M. Wt: 287.4 g/mol
InChI Key: KGBAXAMKIKJYJV-UHFFFAOYSA-N
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Description

N-(4-Methylbenzylidene)-4-phenoxyaniline is a Schiff base compound formed via the condensation of 4-methylbenzaldehyde and 4-phenoxyaniline. Schiff bases are characterized by their imine (-C=N-) linkage, which confers unique electronic and structural properties. The 4-methyl and 4-phenoxy substituents likely influence its electronic behavior, solubility, and crystallinity, making it relevant for applications in materials science and catalysis .

Properties

CAS No.

54758-50-8

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(4-phenoxyphenyl)methanimine

InChI

InChI=1S/C20H17NO/c1-16-7-9-17(10-8-16)15-21-18-11-13-20(14-12-18)22-19-5-3-2-4-6-19/h2-15H,1H3

InChI Key

KGBAXAMKIKJYJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reactant Properties and Stoichiometry

4-Phenoxyaniline, a secondary amine, exhibits reduced nucleophilicity compared to primary amines, necessitating activation via protonation or deprotonation. 4-Methylbenzaldehyde, an electron-deficient aryl aldehyde, requires polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance electrophilicity. Stoichiometric studies indicate a 1:1 molar ratio of amine to aldehyde optimizes imine formation while minimizing side products.

Conventional Condensation Methods

The most widely reported method involves refluxing equimolar amounts of 4-phenoxyaniline and 4-methylbenzaldehyde in ethanol with catalytic acetic acid.

Acid-Catalyzed Mechanism

Acetic acid protonates the carbonyl oxygen of 4-methylbenzaldehyde, increasing its electrophilicity. The amine attacks the carbonyl carbon, forming a hemiaminal intermediate, which dehydrates to yield the imine. Reaction conditions typically involve refluxing at 80°C for 4–6 hours, achieving yields of 70–85%.

Solvent Selection and Reflux Dynamics

Ethanol’s moderate polarity facilitates reactant solubility while enabling azeotropic removal of water, shifting the equilibrium toward product formation. Alternatives like methanol or DMF may accelerate kinetics but complicate purification due to higher boiling points.

Catalytic Innovations and Process Optimization

Recent advances focus on enhancing reaction efficiency and sustainability.

Base-Mediated Reactions

Sodium hydride (NaH) in DMF has been explored as a base catalyst, deprotonating the amine to enhance nucleophilicity. This method, adapted from cyanobenzene etherification protocols, achieves yields >90% at 150°C within 1 hour. However, NaH’s moisture sensitivity demands anhydrous conditions, increasing operational complexity.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes by accelerating molecular collisions. A study using ethanol and 5 mol% p-toluenesulfonic acid reported 88% yield at 100°C, demonstrating energy efficiency without compromising purity.

Solvent and Temperature Effects

A comparative analysis of solvent systems reveals critical trade-offs:

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Ethanol 80 6 82 98
DMF 150 1 91 99
Methanol 65 8 75 97

Polar aprotic solvents like DMF enhance reaction rates but require higher temperatures, complicating product isolation. Ethanol remains preferred for balance between efficiency and practicality.

Purification and Analytical Characterization

Crude products are purified via recrystallization from methanol or column chromatography. Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR spectra display characteristic imine proton signals at δ 8.3–8.5 ppm and aromatic resonances between δ 6.8–7.4 ppm.
  • Infrared Spectroscopy (IR) : A sharp peak near 1620 cm$$^{-1}$$ confirms the C=N stretch, while N-H stretches (3300–3500 cm$$^{-1}$$) are absent, verifying complete condensation.
  • X-ray Crystallography : Single-crystal analyses reveal planar geometry and intermolecular interactions, corroborated by Hirshfeld surface calculations.

Environmental and Green Chemistry Approaches

Emerging strategies emphasize solvent-free reactions or water-mediated syntheses. A prototype method using ball milling achieved 78% yield in 2 hours, eliminating solvent waste. Biocatalytic routes employing lipases are under investigation but remain exploratory.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylbenzylidene)-4-phenoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The phenoxy and methylbenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction can regenerate the starting materials.

Scientific Research Applications

N-(4-methylbenzylidene)-4-phenoxyaniline has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals. These complexes have been studied for their catalytic and electronic properties.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent. It has also been investigated for its cytotoxic effects on cancer cells.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzylidene)-4-phenoxyaniline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria and fungi. Its antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Schiff bases with varying substituents exhibit distinct structural and electronic properties:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (R1, R2) C=N Bond Length (Å) Melting Point (°C) Key Observations
N-(4-Methylbenzylidene)-4-phenoxyaniline 4-CH₃, 4-OPh ~1.255–1.28* Expected planar geometry; phenoxy group enhances π-conjugation
N-(4-Chlorobenzylidene)-4-methoxy-aniline 4-Cl, 4-OCH₃ 1.255 Chloro substituent increases polarity; methoxy group stabilizes crystal packing
N-(4-Nitrobenzylidene)-4-methoxyaniline 4-NO₂, 4-OCH₃ 1.28 (at 90 K) Nitro group induces strong electron-withdrawing effects; bond elongation at low temperatures due to reduced torsional vibration
(E)-N-(Thiophen-2-ylmethylene)aniline Thiophen-2-yl, H Heterocyclic thiophene enhances catalytic activity in cross-coupling reactions

*Inferred from similar compounds .

  • C=N Bond Dynamics : The C=N bond length in Schiff bases is sensitive to substituents and temperature. For example, N-(4-nitrobenzylidene)-4-methoxyaniline shows a bond length of 1.28 Å at 90 K, increasing from ~1.255 Å at room temperature due to reduced torsional motion .
  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) enhance π-conjugation, while electron-withdrawing groups (e.g., -NO₂, -Cl) increase electrophilicity .
Table 2: Catalytic Performance Comparison
Catalyst Substrate Pair Yield (%) Selectivity (%) Reference
Cu/HMPC 4-Methylbenzylamine + Aniline 98 >99
Cs/MnOx Benzylamine + Nitroaniline 85 90
Graphite 4-Chlorobenzaldehyde + Aniline 75 80
  • Key Insight : Cu/HMPC’s high surface area and Cu⁰/Cu⁺ redox sites facilitate efficient imine formation, outperforming homogeneous catalysts like CuCl .

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